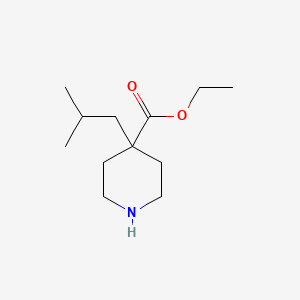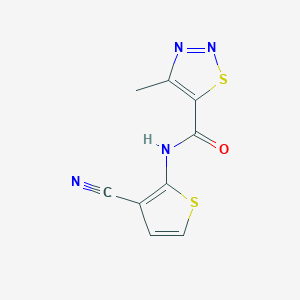
N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the piperidine class of compounds and has been shown to have promising biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, which are structurally similar to N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant analgesic and anti-inflammatory activities.
- Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno derivatives related to pyrimidines, which contribute to the broader understanding of compounds like this compound in medicinal chemistry (Bakhite et al., 2005).
Application in HIV Treatment
- Research by Pace et al. (2007) discussed the synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, revealing their potential as potent inhibitors of the HIV-integrase-catalyzed strand transfer process. This could be relevant for the application of similar compounds like this compound in HIV treatment (Pace et al., 2007).
Potential in Tuberculosis Treatment
- A study by Jeankumar et al. (2013) focused on the design of thiazole-aminopiperidine hybrid analogs as inhibitors for Mycobacterium tuberculosis. Compounds similar to this compound showed promising results against tuberculosis (Jeankumar et al., 2013).
Polymer Science Applications
- Desai et al. (2004) synthesized and characterized compounds like (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and related derivatives, exploring their performance as antioxidants in polypropylene copolymers. This research contributes to the understanding of how structurally related compounds can be used in polymer science (Desai et al., 2004).
Catalysis and Organic Synthesis
- Takács et al. (2014) utilized piperidines with ester functionality in palladium-catalyzed aminocarbonylation, showcasing the relevance of such compounds in catalysis and organic synthesis. This research offers insights into the potential use of related compounds in synthetic methodologies (Takács et al., 2014).
Cancer Research
- Theivendren et al. (2018) formulated nanoparticles of a pyrimidine derivative for evaluating their anticancer activity, indicating the potential application of structurally similar compounds in cancer treatment (Theivendren et al., 2018).
Mécanisme D'action
Target of Action
The primary target of the compound N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
this compound interacts with PKB as an ATP-competitive inhibitor . It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of the kinase .
Biochemical Pathways
The compound this compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. The inhibition of PKB by the compound leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Pharmacokinetics
The pharmacokinetic properties of this compound include potent inhibition of PKB and oral bioavailability . The compound is metabolized in vivo, leading to rapid clearance .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It is known that the compound’s activity can be affected by the metabolic environment in vivo .
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-31-22-11-7-6-8-20(22)17-26-25(30)19-12-14-29(15-13-19)23-16-24(28-18-27-23)32-21-9-4-3-5-10-21/h3-11,16,18-19H,2,12-15,17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYZYFPSRPYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
![Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2710642.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B2710643.png)



![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol](/img/structure/B2710647.png)
![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2710649.png)


![(4-((4-chlorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2710657.png)
![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2710660.png)